Sub-Nanomolar Neuroprotection from Excitotoxicity
AND-302 demonstrates exceptional potency in protecting hippocampal neurons from glutamate-induced excitotoxicity. In a direct comparison, AND-302 was over 10-fold more potent than the previous lead compound, AND-287, in this assay [1]. The compound achieved full neuroprotection, restoring viability to control levels [2].
| Evidence Dimension | In vitro neuroprotection (EC50) |
|---|---|
| Target Compound Data | 0.07–0.13 nM |
| Comparator Or Baseline | AND-287 (previous lead compound) |
| Quantified Difference | >10-fold more potent |
| Conditions | Hippocampal cultures, 30 µM glutamate insult, CFDA and PI viability assays |
Why This Matters
This sub-nanomolar potency is a key differentiator for researchers seeking the most effective tool compound to probe neuroprotective mechanisms or for developers aiming to maximize therapeutic index and minimize dose-related toxicity.
- [1] Brenneman DE, et al. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. J Mol Neurosci. 2014;52(3):446-458. View Source
- [2] Brenneman DE, et al. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. J Mol Neurosci. 2014;52(3):446-458. View Source
